molecular formula C14H18BF3O2 B15052099 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15052099
M. Wt: 286.10 g/mol
InChI Key: LSXHIUPUPGBLNT-UHFFFAOYSA-N
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Description

2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluoroethyl group, a fluorophenyl group, and a dioxaborolane ring. The presence of fluorine atoms in the molecule imparts unique chemical properties, making it valuable for various applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoroethylation of arylboronic acids. One common method employs 1,1-difluoroethyl chloride as the difluoroalkylating reagent. The reaction is catalyzed by nickel and proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other difluoroethylated aromatics and boron-containing molecules. For example:

The uniqueness of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a difluoroethyl group, a fluorophenyl group, and a dioxaborolane ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H18BF3O2

Molecular Weight

286.10 g/mol

IUPAC Name

2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-6-9(16)8-10(11)14(5,17)18/h6-8H,1-5H3

InChI Key

LSXHIUPUPGBLNT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)(F)F

Origin of Product

United States

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